(1S,4R)-1-Isopropyl-4,7-dimethyl-1,2,3,4,5,6-hexahydronaphthalene
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Overview
Description
(1S,4R)-1-Isopropyl-4,7-dimethyl-1,2,3,4,5,6-hexahydronaphthalene is a chiral organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and industry. The compound’s unique stereochemistry and functional groups make it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (1S,4R)-1-Isopropyl-4,7-dimethyl-1,2,3,4,5,6-hexahydronaphthalene typically involves the use of D-limonene as a starting material. The synthetic route includes several steps:
Double Bond Addition: D-limonene undergoes double bond addition to form an intermediate compound.
Hydroxyl Protection: The intermediate compound is then subjected to hydroxyl protection.
Elimination Reaction: The protected intermediate undergoes an elimination reaction.
Deprotection: Finally, the product is obtained through continuous deprotection
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and chiral selectivity. The process involves continuous reactions with minimal by-products, achieving a yield of over 70% .
Chemical Reactions Analysis
Types of Reactions
(1S,4R)-1-Isopropyl-4,7-dimethyl-1,2,3,4,5,6-hexahydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can modify its functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
(1S,4R)-1-Isopropyl-4,7-dimethyl-1,2,3,4,5,6-hexahydronaphthalene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavors due to its unique scent profile .
Mechanism of Action
The mechanism of action of (1S,4R)-1-Isopropyl-4,7-dimethyl-1,2,3,4,5,6-hexahydronaphthalene involves its interaction with specific molecular targets and pathways. For example, as a pheromone, it binds to olfactory receptors in insects, triggering behavioral responses . The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(1S,4R)-4-Isopropyl-1,6-dimethyl-1,2,3,4-tetrahydronaphthalene: A similar compound with slight structural differences.
(1S,4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol: Another related compound with different functional groups.
Uniqueness
(1S,4R)-1-Isopropyl-4,7-dimethyl-1,2,3,4,5,6-hexahydronaphthalene is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its applications as a pheromone and in fragrance production highlight its versatility and importance in various fields .
Properties
Molecular Formula |
C15H24 |
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Molecular Weight |
204.35 g/mol |
IUPAC Name |
(1S,4R)-4,7-dimethyl-1-propan-2-yl-1,2,3,4,5,6-hexahydronaphthalene |
InChI |
InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h9-10,12-13H,5-8H2,1-4H3/t12-,13+/m1/s1 |
InChI Key |
ULTBCADWJVQRCF-OLZOCXBDSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H](C2=C1CCC(=C2)C)C(C)C |
Canonical SMILES |
CC1CCC(C2=C1CCC(=C2)C)C(C)C |
Origin of Product |
United States |
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